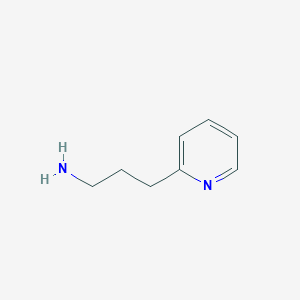













|
REACTION_CXSMILES
|
C(C1C=CC=CN=1)=C.C(OC(=O)C)(=O)C.[C-]#N.[K+].C([O-])([O-])=O.[Na+].[Na+].[C:25]([CH2:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][N:30]=1)#[N:26]>O.CCO.[Ni]>[N:30]1[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=1[CH2:28][CH2:27][CH2:25][NH2:26] |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
204 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCC1=NC=CC=C1
|
|
Name
|
0.88NH3
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were combined at room temperature
|
|
Type
|
ADDITION
|
|
Details
|
The rate of addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a gentle reflux
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 22 h
|
|
Duration
|
22 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with DCM (600 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extracts dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a brown oil
|
|
Type
|
DISTILLATION
|
|
Details
|
vacuum distilled at approximately 0.6 mmHg pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
The product distilled over as a clear oil at 100-107° C. in 56% yield
|
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)CCCN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 200 mg | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |